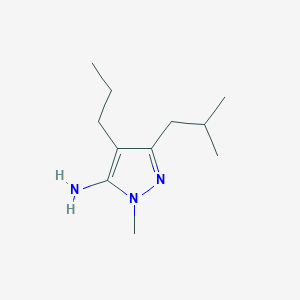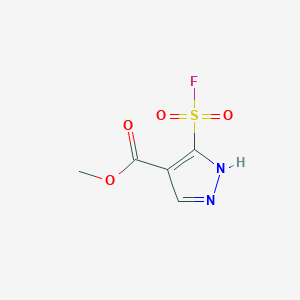
methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorosulfonyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group onto a pyrazole ring. One common method is the direct fluorosulfonylation of pyrazole derivatives using fluorosulfonyl radicals. This process can be achieved by reacting the pyrazole precursor with sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the fluorosulfonylation process. Additionally, solvent-free reactions and green chemistry principles are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride, fluorosulfonylating agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(bromosulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(methanesulfonyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H5FN2O4S |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
methyl 5-fluorosulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C5H5FN2O4S/c1-12-5(9)3-2-7-8-4(3)13(6,10)11/h2H,1H3,(H,7,8) |
Clave InChI |
KLNNAVQFUMNTJU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(NN=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


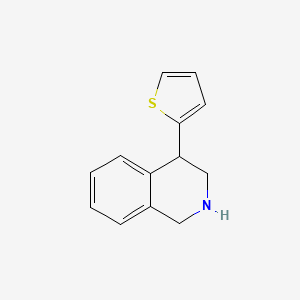
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
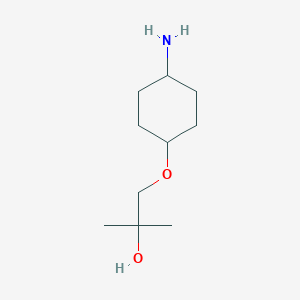
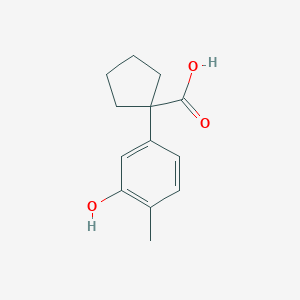
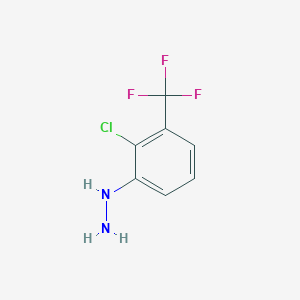
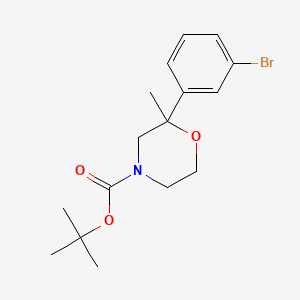
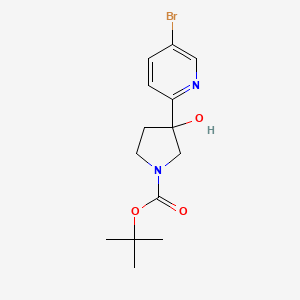
![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)
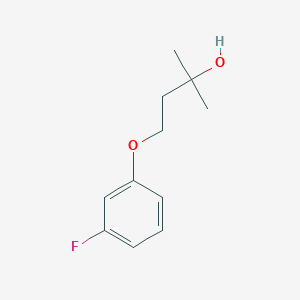
![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)
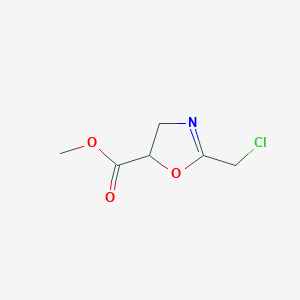
![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
